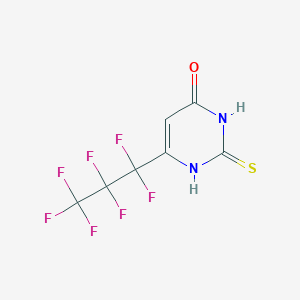
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium is a chemical compound with the molecular formula C₁₁H₁₅NO₄P⁺ and a molecular weight of 256.215 g/mol This compound is characterized by the presence of an anilino group, a carboxypropyl group, and a hydroxymethyl group attached to an oxophosphanium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium typically involves the reaction of aniline with a carboxypropyl derivative and a hydroxymethylphosphine oxide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced phosphine derivatives.
Substitution: The anilino and carboxypropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted anilino or carboxypropyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxymethyl and carboxypropyl groups play a crucial role in its binding affinity and specificity, while the anilino group contributes to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphine: Similar structure but lacks the oxophosphanium core.
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphonium: Contains a phosphonium core instead of oxophosphanium.
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphonate: Contains a phosphonate group instead of oxophosphanium.
Uniqueness
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium is unique due to its oxophosphanium core, which imparts distinct chemical and biological properties. This core structure enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89915-98-0 |
|---|---|
Molekularformel |
C11H15NO4P+ |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
(3-anilino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C11H14NO4P/c13-8-17(16)7-6-10(11(14)15)12-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/p+1 |
InChI-Schlüssel |
PSKBBBLKLUOPKE-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(CC[P+](=O)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



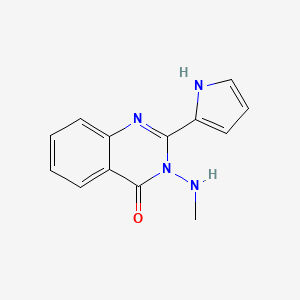


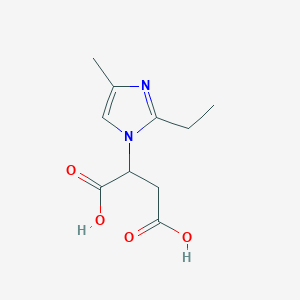
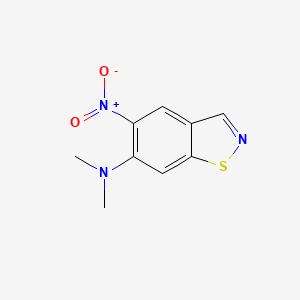
![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
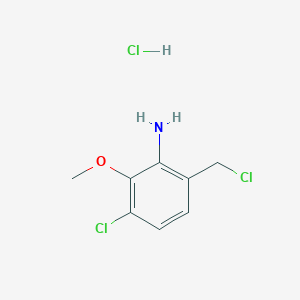
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)
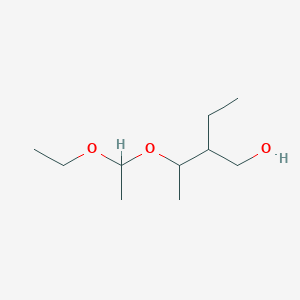
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)
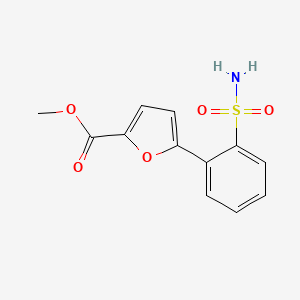
![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
